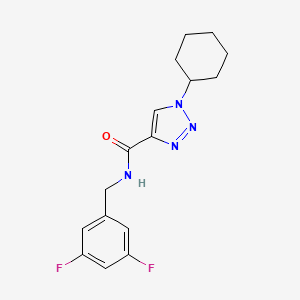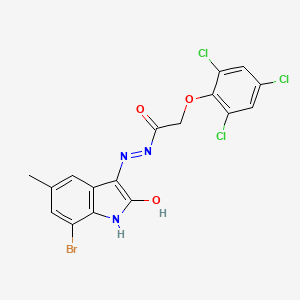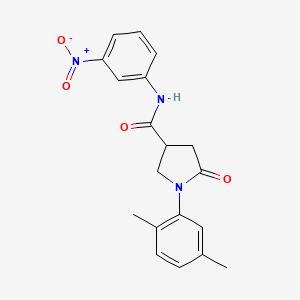
1-cyclohexyl-N-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-N-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 1-cyclohexyl-N-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound exhibits anti-inflammatory, antifungal, and antibacterial activity. Additionally, it has been shown to inhibit the growth of various parasites, including Plasmodium falciparum, the causative agent of malaria.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1-cyclohexyl-N-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its high potency and selectivity towards cancer cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on 1-cyclohexyl-N-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. One of the significant areas of research is the development of new formulations that can improve its solubility and bioavailability. Additionally, studies can be conducted to investigate its potential applications in other fields, such as antifungal and antibacterial agents. Furthermore, research can be conducted to explore its potential as a diagnostic tool for cancer detection.
Conclusion:
In conclusion, 1-cyclohexyl-N-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a promising compound that has potential applications in various fields. Its high potency and selectivity towards cancer cells make it a promising candidate for cancer treatment. However, further research is needed to explore its potential applications in other fields and to address its limitations, such as low solubility.
Synthesis Methods
The synthesis of 1-cyclohexyl-N-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of cyclohexyl isocyanate with 3,5-difluorobenzyl azide in the presence of copper (I) iodide as a catalyst. The resulting intermediate is then treated with propargyl alcohol and triethylamine to yield the final compound.
Scientific Research Applications
1-cyclohexyl-N-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use in cancer treatment. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
1-cyclohexyl-N-[(3,5-difluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c17-12-6-11(7-13(18)8-12)9-19-16(23)15-10-22(21-20-15)14-4-2-1-3-5-14/h6-8,10,14H,1-5,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKNIDGHQXFYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)

![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)
![2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4894158.png)

![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)

methanol](/img/structure/B4894180.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
![6-(4-methyl-1-piperazinyl)-1-(3-phenylpropyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione](/img/structure/B4894188.png)
![ethyl ({[(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]carbonyl}amino)acetate](/img/structure/B4894204.png)
![methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate](/img/structure/B4894206.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4894212.png)